GW 441756

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

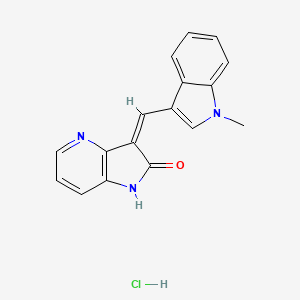

C17H14ClN3O |

|---|---|

Poids moléculaire |

311.8 g/mol |

Nom IUPAC |

(3Z)-3-[(1-methylindol-3-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one;hydrochloride |

InChI |

InChI=1S/C17H13N3O.ClH/c1-20-10-11(12-5-2-3-7-15(12)20)9-13-16-14(19-17(13)21)6-4-8-18-16;/h2-10H,1H3,(H,19,21);1H/b13-9-; |

Clé InChI |

GXUJPQDCLCDKLU-CHHCPSLASA-N |

SMILES isomérique |

CN1C=C(C2=CC=CC=C21)/C=C\3/C4=C(C=CC=N4)NC3=O.Cl |

SMILES canonique |

CN1C=C(C2=CC=CC=C21)C=C3C4=C(C=CC=N4)NC3=O.Cl |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GW441756: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GW441756 is a potent and highly selective small molecule inhibitor of Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). By targeting the ATP-binding site of the TrkA kinase domain, GW441756 effectively blocks the initiation of downstream signaling cascades that are crucial for neuronal survival, differentiation, and proliferation, as well as for the progression of certain cancers. This guide provides an in-depth analysis of the mechanism of action of GW441756, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism: Selective Inhibition of TrkA Kinase

GW441756 exerts its biological effects through the competitive inhibition of the TrkA receptor tyrosine kinase. The binding of NGF to the extracellular domain of TrkA induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation event serves as a docking site for various adaptor proteins and enzymes, thereby initiating a cascade of downstream signaling events. GW441756 directly interferes with this process by occupying the ATP-binding pocket of the TrkA kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thus inhibiting its catalytic activity.

Potency and Selectivity

GW441756 is characterized by its high potency against TrkA, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. A critical aspect of its utility as a research tool and potential therapeutic agent is its high selectivity for TrkA over other kinases, including the closely related TrkB and TrkC receptors, as well as other signaling kinases. This selectivity minimizes off-target effects, allowing for a more precise investigation of TrkA-mediated signaling pathways.

Table 1: Inhibitory Potency and Selectivity of GW441756

| Target Kinase | IC50 (nM) | Selectivity vs. TrkA | Reference |

| TrkA | 2 | - | [1][2] |

| c-Raf1 | >10,000 | >5000-fold | [2] |

| CDK2 | >10,000 | >5000-fold | [2] |

Note: Data for a comprehensive kinase panel is not publicly available. The table reflects the most consistently reported values.

Downstream Signaling Pathways Modulated by GW441756

The inhibition of TrkA by GW441756 leads to the suppression of multiple downstream signaling pathways that are critical for various cellular processes. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway, the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Phospholipase C-gamma (PLCγ) pathway.

The Ras/Raf/MEK/ERK (MAPK) Pathway

This pathway is centrally involved in cell proliferation, differentiation, and survival. Upon TrkA activation, the adaptor protein Shc binds to phosphorylated tyrosine residues on TrkA, leading to the recruitment of Grb2 and Sos, which in turn activates Ras. Activated Ras initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. GW441756 blocks the initial TrkA autophosphorylation, thereby preventing the activation of this entire cascade.

The PI3K/Akt Pathway

The PI3K/Akt pathway is a major regulator of cell survival and apoptosis. Activated TrkA recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate Akt (also known as Protein Kinase B). Activated Akt (p-Akt) phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis. By inhibiting TrkA, GW441756 prevents the activation of PI3K and subsequent phosphorylation of Akt.

The PLCγ Pathway

Activation of PLCγ by TrkA leads to the hydrolysis of PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This pathway is involved in various cellular responses, including neuronal differentiation and neurotransmitter release. GW441756-mediated inhibition of TrkA blocks the activation of PLCγ.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to GW441756: A Selective TrkA Inhibitor

This technical guide provides a comprehensive overview of GW441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA). This document details its mechanism of action, selectivity profile, experimental protocols for its use, and its applications in research.

Introduction

GW441756 is a small molecule inhibitor that demonstrates high potency and selectivity for the nerve growth factor (NGF) receptor, TrkA.[1][2] TrkA is a receptor tyrosine kinase that plays a crucial role in the development, survival, and function of neurons.[3] The activation of TrkA by its ligand, NGF, initiates a cascade of intracellular signaling pathways essential for neuronal growth and differentiation.[3][4] Dysregulation of the NGF/TrkA signaling pathway has been implicated in various pathological conditions, including neuropathic pain, inflammation, and certain types of cancer.[5][6][7] GW441756 serves as a valuable chemical probe for elucidating the physiological and pathological roles of TrkA signaling.

Mechanism of Action

GW441756 exerts its inhibitory effect by targeting the ATP-binding site of the TrkA kinase domain. By competitively binding to this site, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The binding of NGF to TrkA normally induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[8][9] These phosphorylated tyrosines then serve as docking sites for various adaptor proteins, leading to the activation of three major signaling pathways:

-

Ras/MAPK Pathway: Primarily involved in neuronal differentiation and survival.[3][4]

-

PI3K/Akt Pathway: Crucial for promoting cell survival and growth.[3][4][9]

-

PLCγ Pathway: Plays a role in synaptic plasticity and neurotransmitter release.[3][8]

GW441756 effectively blocks these downstream events by inhibiting the initial kinase activity of TrkA.

Caption: TrkA Signaling and GW441756 Inhibition.

Data Presentation: Potency and Selectivity

GW441756 is characterized by its high potency towards TrkA, with a reported half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][10] Its selectivity is a key feature, displaying significantly less activity against other kinases.

| Kinase Target | IC50 (nM) | Selectivity over TrkA |

| TrkA | 2 | - |

| c-Raf1 | >100-fold less active | >100x |

| CDK2 | >100-fold less active | >100x |

Data sourced from multiple suppliers and publications.[10][11]

Experimental Protocols

In Vitro Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for determining the IC50 value of GW441756 against TrkA using a radiometric assay format.

Materials:

-

Recombinant human TrkA enzyme

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

[γ-³³P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

GW441756 stock solution (in DMSO)

-

96-well plates

-

Filter mats

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of GW441756 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the TrkA enzyme, the peptide substrate, and the diluted GW441756 or DMSO (vehicle control).

-

Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 40 minutes).

-

Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

-

Detection: Spot the reaction mixture onto filter mats, wash to remove unincorporated [γ-³³P]ATP, and dry.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for an In Vitro Kinase Assay.

Cell-Based Proliferation Assay

This protocol provides a general method for assessing the effect of GW441756 on the proliferation of cancer cell lines that are dependent on TrkA signaling.

Materials:

-

Human cancer cell line with TrkA expression (e.g., Ewing sarcoma cells, pancreatic cancer cells).[7][12]

-

Complete cell culture medium

-

GW441756 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of GW441756 or DMSO (vehicle control).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[12]

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Caption: Workflow for a Cell-Based Proliferation Assay.

Applications in Research

GW441756 has been utilized in various research contexts to probe the function of TrkA signaling.

-

Neuroscience: It is used to study the role of NGF-TrkA signaling in neuronal survival, differentiation, and pain modulation.[5] For instance, it has been shown to abolish BmK NSPK-induced neurite outgrowth in spinal cord neurons and inhibit NGF-induced neurite outgrowth in PC12 cells.[1]

-

Oncology: Research has demonstrated the anti-proliferative and pro-apoptotic effects of GW441756 in cancer cells that exhibit autocrine activation of TrkA.[6] Studies have shown its efficacy in reducing cell proliferation in Ewing sarcoma and pancreatic cancer cell lines.[7][12] In some cancer models, GW441756 has been observed to induce apoptosis through the activation of caspase-3.[6][10]

-

Pain Research: Given the role of TrkA in pain signaling, GW441756 is a tool for investigating mechanisms of inflammatory and neuropathic pain.[13]

Conclusion

GW441756 is a highly potent and selective inhibitor of TrkA, making it an invaluable tool for researchers in neuroscience, oncology, and pain research. Its well-defined mechanism of action and high selectivity allow for the precise interrogation of TrkA-mediated signaling pathways. The experimental protocols provided in this guide offer a starting point for utilizing GW441756 to explore the multifaceted roles of TrkA in health and disease, and to potentially inform the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW 441756 | Trk Receptors | Tocris Bioscience [tocris.com]

- 3. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 4. Trk receptor - Wikipedia [en.wikipedia.org]

- 5. This compound | CAS 504433-23-2 | NGFR kinase inhibitor [stressmarq.com]

- 6. researchgate.net [researchgate.net]

- 7. Blocking Nerve Growth Factor Signaling Reduces the Neural Invasion Potential of Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sinobiological.com [sinobiological.com]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TrkA in vivo function is negatively regulated by ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tropomyosin Receptor Kinase A (TrkA) Signaling Pathway and Its Inhibition by GW441756: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tropomyosin receptor kinase A (TrkA), a key player in neuronal development, survival, and pain signaling, has emerged as a significant therapeutic target. This technical guide provides an in-depth exploration of the TrkA signaling pathway, from ligand binding and receptor activation to the downstream cascades that mediate its diverse cellular functions. Furthermore, we present a comprehensive overview of GW441756, a potent and selective small molecule inhibitor of TrkA. This document includes a summary of its pharmacological properties, detailed experimental protocols for assessing its activity, and diagrams of the core signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in neuroscience and oncology, as well as professionals involved in the development of targeted therapeutics.

The TrkA Signaling Pathway

The Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] Its primary ligand is Nerve Growth Factor (NGF), a neurotrophin essential for the survival and differentiation of sensory and sympathetic neurons.[1] The interaction between NGF and TrkA initiates a cascade of intracellular signaling events that regulate a wide array of cellular processes, including cell survival, proliferation, and neurite outgrowth.

Upon binding of NGF, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domain.[3] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:

-

The MAPK/ERK Pathway: This pathway is primarily involved in cell differentiation and neurite growth.

-

The PI3K/Akt Pathway: This cascade is a critical mediator of cell survival and anti-apoptotic signals.

-

The PLC-γ Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), influencing a variety of cellular responses.

Dysregulation of the TrkA signaling pathway has been implicated in various pathological conditions, including neurodegenerative diseases, inflammatory pain, and cancer.

GW441756: A Potent and Selective TrkA Inhibitor

GW441756 is a small molecule inhibitor that has demonstrated high potency and selectivity for the TrkA receptor.[2][3][4][5][6][7] Its inhibitory action blocks the autophosphorylation of the TrkA receptor, thereby preventing the activation of downstream signaling pathways. This targeted mechanism of action makes GW441756 a valuable tool for studying the physiological and pathological roles of TrkA signaling and a potential therapeutic agent for conditions driven by aberrant TrkA activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for GW441756.

| Parameter | Value | Assay Type | Reference |

| IC50 | 2 nM | Cell-free TrkA kinase assay | [3][4][5][6][7] |

| Kinase | Activity | Note | Reference |

| TrkA | Potent Inhibition | IC50 = 2 nM | [3][4][5][6][7] |

| c-Raf1 | Very little activity | - | [4][7] |

| CDK2 | Very little activity | - | [4][7] |

| Other Kinases | > 100-fold selectivity | Over a range of other kinases | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of TrkA inhibitors like GW441756.

TrkA Kinase Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the TrkA kinase.

Materials:

-

Recombinant TrkA enzyme

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

GW441756

-

DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of GW441756 in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add the diluted GW441756 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the TrkA enzyme and substrate solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for TrkA.

-

-

Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Signal Detection:

-

Stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™.

-

Add the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition of TrkA activity for each concentration of GW441756 compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Western Blotting for TrkA Phosphorylation (Cell-Based)

This protocol assesses the ability of GW441756 to inhibit NGF-induced TrkA autophosphorylation in a cellular context.

Materials:

-

TrkA-expressing cell line (e.g., PC12, SH-SY5Y)

-

Cell culture medium and supplements

-

NGF

-

GW441756

-

DMSO

-

PBS

-

Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-TrkA, anti-total-TrkA, anti-loading control (e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture TrkA-expressing cells to approximately 80% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of GW441756 or vehicle control for 1-2 hours.

-

Stimulate the cells with NGF (e.g., 50-100 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe for total TrkA and a loading control to ensure equal protein loading.

-

Quantify the band intensities for phospho-TrkA and total TrkA.

-

Normalize the phospho-TrkA signal to the total TrkA signal for each sample to determine the extent of inhibition by GW441756.

-

Ba/F3 Cell Proliferation Assay

This assay is used to determine the anti-proliferative activity of TrkA inhibitors in a cellular context using an engineered cell line dependent on TrkA signaling for survival and proliferation.

Materials:

-

Ba/F3 cells stably expressing a constitutively active TrkA fusion protein (e.g., ETV6-TrkA)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

Assay medium (low-serum)

-

GW441756

-

DMSO

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader capable of measuring luminescence

Procedure:

-

Cell Preparation:

-

Culture the Ba/F3-TrkA fusion cells in their standard growth medium.

-

Prior to the assay, wash the cells to remove any residual IL-3.

-

Resuspend the cells in a low-serum assay medium at a predetermined density.

-

-

Assay Setup:

-

Seed the cells into a 96-well plate.

-

Prepare a serial dilution of GW441756 in the assay medium.

-

Add the diluted compound or vehicle control to the appropriate wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Cell Viability Measurement:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well.

-

Mix on an orbital shaker to lyse the cells and initiate the luminescent reaction.

-

Incubate for a short period to stabilize the signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration of GW441756 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The TrkA signaling pathway is a fundamental regulator of neuronal function and a validated target for therapeutic intervention in a range of diseases. GW441756 stands out as a potent and selective tool for the pharmacological interrogation of this pathway. The detailed protocols and data presented in this guide offer a robust framework for researchers to investigate the intricacies of TrkA signaling and to evaluate the efficacy of inhibitors like GW441756 in relevant preclinical models. Further exploration of the therapeutic potential of targeting this pathway is warranted, with the ultimate goal of developing novel treatments for neurological disorders, pain, and cancer.

References

- 1. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GW 441756 | CAS 504433-23-2 | NGFR kinase inhibitor [stressmarq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Trk Receptors | Tocris Bioscience [tocris.com]

- 6. GW-441756 hydrochloride, TrKA receptor tyrosine kinase inhibitor (CAS 504433-24-3) | Abcam [abcam.com]

- 7. Trk Receptor | DC Chemicals [dcchemicals.com]

The Role of GW 441756 in Neuronal Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW 441756 is a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF). The NGF-TrkA signaling axis is fundamental to the development and survival of neurons, playing a critical role in processes such as neuronal differentiation, neurite outgrowth, and synaptic plasticity. This technical guide provides a comprehensive overview of the function of this compound in neuronal development, detailing its mechanism of action, its impact on key signaling pathways, and a summary of its effects in various experimental models. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Neuronal development is a complex and highly regulated process involving the precise coordination of cell proliferation, differentiation, migration, and synapse formation. Neurotrophins, a family of secreted growth factors, are key regulators of these events. Nerve Growth Factor (NGF), the first identified neurotrophin, exerts its effects primarily through binding to the Tropomyosin receptor kinase A (TrkA). The activation of TrkA initiates a cascade of intracellular signaling events that are crucial for the survival and differentiation of specific neuronal populations, particularly sympathetic and sensory neurons.

Given the central role of the NGF-TrkA pathway in neuronal development and its implication in various neurological disorders and cancers, the development of specific inhibitors for TrkA has been a significant focus of research. This compound has emerged as a highly potent and selective small molecule inhibitor of TrkA, making it an invaluable tool for dissecting the molecular mechanisms of NGF signaling in both normal development and disease states.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of ATP at the catalytic kinase domain of the TrkA receptor. By binding to this site, it prevents the autophosphorylation of the receptor that normally occurs upon NGF binding. This inhibition of TrkA phosphorylation is the critical step that blocks the downstream signaling cascades responsible for mediating the biological effects of NGF.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ for TrkA | 2 nM | Kinase Assay | [1] |

| Selectivity | > 100-fold | Kinase Panel |

Table 1: Biochemical Activity of this compound

| Cell Line | Effect | IC₅₀ | Reference |

| SK-ES-1 (Ewing Sarcoma) | Reduced Proliferation | 1.13 µM | [2] |

| RD-ES (Ewing Sarcoma) | Reduced Proliferation | 1.94 µM | [2] |

Table 2: Cellular Proliferation Effects of this compound

Key Signaling Pathways Modulated by this compound

The inhibition of TrkA by this compound leads to the downregulation of several critical downstream signaling pathways that are essential for neuronal development.

The Ras/MAPK/ERK Pathway

This pathway is a major driver of neuronal differentiation and neurite outgrowth.[3][4][5] Upon NGF binding, TrkA activation leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small GTPase Ras. Ras then initiates a kinase cascade involving Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the transcription of genes involved in neuronal differentiation. This compound effectively blocks the phosphorylation of ERK, thereby inhibiting these developmental processes.[6]

Figure 1: Inhibition of the NGF-TrkA-Ras/MAPK/ERK Signaling Pathway by this compound.

The PI3K/Akt Pathway

The PI3K/Akt pathway is primarily involved in promoting neuronal survival by inhibiting apoptosis.[3][4] Activated TrkA recruits and activates Phosphatidylinositol 3-kinase (PI3K), which then phosphorylates and activates Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. This compound-mediated inhibition of TrkA prevents the activation of this crucial survival pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Investigating the Downstream Effects of TrkA Inhibition with GW441756: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a key player in the development and survival of neurons, as well as in the progression of certain cancers. The binding of NGF to TrkA initiates a cascade of downstream signaling events, primarily through the Ras/MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and differentiation. Dysregulation of the NGF-TrkA signaling axis has been implicated in various neuropathies and oncogenic processes, making TrkA an attractive target for therapeutic intervention.

GW441756 is a potent and selective small molecule inhibitor of TrkA, exhibiting an IC50 of 2 nM in cell-free assays.[1][2] Its high selectivity, with over 100-fold greater potency for TrkA compared to a range of other kinases, makes it a valuable tool for dissecting the specific roles of TrkA signaling in various biological processes.[3] This technical guide provides a comprehensive overview of the downstream effects of TrkA inhibition using GW441756, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Data Presentation: Quantitative Effects of GW441756

The inhibitory effects of GW441756 have been quantified across various cellular assays. The following tables summarize the key data on its impact on TrkA activity, cancer cell proliferation, and downstream signaling pathways.

| Parameter | Cell Line | Value | Reference |

| IC50 (TrkA kinase activity) | Cell-free assay | 2 nM | [1][2] |

| IC50 (Cell Proliferation) | SK-ES-1 (Ewing sarcoma) | 1.13 µM | [1] |

| RD-ES (Ewing sarcoma) | 1.94 µM | [1] |

| Downstream Effect | Cell Line | GW441756 Concentration | Observed Effect | Reference |

| ERK Phosphorylation | SK-N-MC (Neuroblastoma) | 2 µM | Suppression of TrkA-induced phosphorylation | [4] |

| JNK Phosphorylation | SK-N-MC (Neuroblastoma) | 2 µM | Suppression of TrkA-induced phosphorylation | [4] |

| Neurite Outgrowth | Spinal cord neurons | 1 µM (48 hours) | Abolished BmK NSPK-induced neurite outgrowth | [5] |

| PC12 cells | 1 µM (4 hours) | Inhibited NGF-induced neurite outgrowth | [5] | |

| Apoptosis | TrkA-overexpressing cells | Dose-dependent | Blocks TrkA-induced cell death | [2] |

| Human myosarcomas and prostatic adenocarcinoma cell lines | Not specified | Upregulates p75NTR, leading to apoptosis via caspase-3 activation | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of GW441756 and the experimental approaches to study its effects, the following diagrams are provided in Graphviz DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the downstream effects of TrkA inhibition by GW441756.

Western Blot Analysis of TrkA Signaling Pathway

This protocol is designed to assess the phosphorylation status of TrkA and its downstream effectors, ERK and Akt, following treatment with GW441756.

Materials:

-

Cell line of interest (e.g., SK-N-MC, PC12)

-

Complete cell culture medium

-

GW441756 (stock solution in DMSO)

-

Nerve Growth Factor (NGF)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a density to achieve 70-80% confluency on the day of the experiment.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal receptor phosphorylation.

-

Pre-treat cells with various concentrations of GW441756 (e.g., 0.1, 1, 2, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

-

Cell Viability/Proliferation Assay

This protocol measures the effect of GW441756 on cell proliferation using a tetrazolium-based assay (e.g., MTT or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

GW441756 (stock solution in DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of GW441756 in culture medium.

-

Treat the cells with the different concentrations of GW441756 or vehicle (DMSO) for a specified period (e.g., 72 hours).

-

-

Assay Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the GW441756 concentration to generate a dose-response curve and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

GW441756 (stock solution in DMSO)

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with GW441756 or vehicle for the desired time.

-

-

Cell Staining:

-

Harvest the cells, including any floating cells in the medium.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by GW441756.

-

Neurite Outgrowth Assay

This assay is used to quantify the effect of GW441756 on the formation and elongation of neurites in neuronal or neuron-like cells (e.g., PC12 cells).

Materials:

-

PC12 cells or primary neurons

-

Collagen-coated plates or coverslips

-

Differentiation medium (low serum)

-

NGF

-

GW441756 (stock solution in DMSO)

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ with NeuronJ plugin)

Procedure:

-

Cell Plating and Differentiation:

-

Plate cells on collagen-coated surfaces in differentiation medium.

-

Induce neurite outgrowth by adding NGF to the medium.

-

-

Inhibitor Treatment:

-

Simultaneously treat the cells with various concentrations of GW441756 or vehicle.

-

-

Image Acquisition:

-

After a defined period (e.g., 24-48 hours), capture images of the cells using a phase-contrast or fluorescence microscope.

-

-

Quantification:

-

Use image analysis software to measure the length of the longest neurite per cell or the total neurite length per cell.

-

The percentage of cells with neurites longer than a defined threshold (e.g., twice the cell body diameter) can also be determined.

-

-

Data Analysis:

-

Compare the neurite outgrowth parameters between GW441756-treated and control groups to determine the inhibitory effect.

-

Conclusion

GW441756 is a powerful and specific inhibitor of TrkA that serves as an invaluable tool for investigating the downstream consequences of TrkA signaling. This guide has provided a framework for understanding and experimentally probing the effects of GW441756 on key cellular processes such as proliferation, survival, and differentiation. The provided data, diagrams, and detailed protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the role of TrkA in health and disease, and for the development of novel therapeutic strategies targeting this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Basic Research Applications of GW 441756

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental research applications of GW 441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA). The information presented herein is intended to support the design and execution of experiments utilizing this compound in various research contexts.

Core Concepts: Mechanism of Action

This compound is a small molecule inhibitor that exhibits high potency and selectivity for the TrkA receptor, the high-affinity receptor for Nerve Growth Factor (NGF). By binding to the ATP-binding pocket of the TrkA kinase domain, this compound effectively blocks the autophosphorylation and subsequent activation of the receptor. This inhibition prevents the initiation of downstream signaling cascades that are crucial for neuronal survival, differentiation, and proliferation, as well as for the progression of certain cancers.

The primary application of this compound in basic research is to dissect the physiological and pathological roles of the NGF-TrkA signaling axis. Its selectivity allows researchers to attribute observed effects directly to the inhibition of TrkA, thereby providing a powerful tool for studying neurobiology and oncology.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity as reported in the literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (TrkA) | 2 nM | Biochemical Assay | [1][2][3] |

| Effective Concentration (Neurite Outgrowth Inhibition) | 1 µM | PC12 cells, Spinal cord neurons | [1] |

| IC50 (Cell Proliferation Inhibition) | 1.13 µM | SK-ES-1 (Ewing sarcoma) | [4] |

| IC50 (Cell Proliferation Inhibition) | 1.94 µM | RD-ES (Ewing sarcoma) | [4] |

| Effective Concentration (AβPP-C31 Cleavage Inhibition) | 1 µM | CHO cells over-expressing AβPP | [5] |

| Effective Concentration (Cell Death Inhibition) | 1 µM | CHO cells over-expressing AβPP and TrkA | [5] |

Signaling Pathway

The NGF-TrkA signaling pathway is a critical regulator of cellular processes. Upon NGF binding, TrkA dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate two major downstream signaling cascades: the PI3K/Akt pathway and the MAPK/ERK pathway. This compound blocks the initial autophosphorylation of TrkA, thereby inhibiting both of these crucial pathways.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Neurite Outgrowth Inhibition Assay in PC12 Cells

Objective: To assess the inhibitory effect of this compound on NGF-induced neurite outgrowth.

Materials:

-

PC12 cells

-

DMEM (supplemented with 10% horse serum, 5% fetal bovine serum, 1% penicillin-streptomycin)

-

Nerve Growth Factor (NGF)

-

This compound

-

Poly-L-lysine coated 24-well plates

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed PC12 cells onto poly-L-lysine coated 24-well plates at a density of 5 x 104 cells/well. Allow cells to adhere for 24 hours.

-

Serum Starvation: Replace the growth medium with low-serum medium (e.g., DMEM with 1% horse serum) for 2-4 hours prior to treatment.

-

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

NGF Stimulation: Add NGF to a final concentration of 50 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Imaging and Analysis: Capture images of multiple fields per well using a phase-contrast microscope. A cell is considered to have a neurite if it possesses a process at least twice the length of its cell body diameter. Quantify the percentage of neurite-bearing cells for each treatment condition.

Cell Proliferation Inhibition Assay in Ewing Sarcoma Cells

Objective: To determine the effect of this compound on the proliferation of Ewing sarcoma cell lines (e.g., SK-ES-1, RD-ES).

Materials:

-

Ewing sarcoma cell lines (SK-ES-1, RD-ES)

-

RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Ewing sarcoma cells into 96-well plates at a density of 5,000 cells/well. Allow cells to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cell-based assay.

Logical Relationships in Experimental Design

The following diagram outlines the logical relationships in designing an experiment to confirm the on-target effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paradoxical Effect of TrkA Inhibition in Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GW 441756 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GW 441756, a potent and selective inhibitor of Tropomyosin receptor kinase A (TrkA), in cell culture experiments. This document outlines the mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for key cell-based assays.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the nerve growth factor (NGF) receptor, TrkA.[1][2] With a half-maximal inhibitory concentration (IC50) of 2 nM in cell-free assays, it demonstrates high potency.[1][3][4] Its selectivity for TrkA is significantly higher than for other kinases, making it a valuable tool for studying TrkA-mediated signaling pathways.[3][5] In cell culture, this compound has been shown to inhibit cell proliferation, migration, and neurite outgrowth, as well as induce apoptosis in various cell types.[4][6][7]

Mechanism of Action

Nerve Growth Factor (NGF) binding to its receptor TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Phospholipase C-gamma (PLCγ) pathways, which are crucial for neuronal survival, differentiation, and proliferation.[7] this compound acts by competitively binding to the ATP-binding pocket of the TrkA kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. This inhibition ultimately leads to the modulation of cellular processes such as proliferation, survival, and differentiation.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various cell-based assays.

Table 1: Inhibitory Concentration (IC50) Values

| Target | Assay Type | IC50 (nM) | Reference |

| TrkA | Cell-free assay | 2 | [1][3][4] |

| TrkA | Cell-based NFAT-bla reporter assay | 230 | [8] |

| TrkB | Cell-based NFAT-bla reporter assay | 140 | [8] |

| TrkC | Cell-based NFAT-bla reporter assay | 460 | [8] |

Table 2: Effective Concentrations in Cell-Based Assays

| Cell Line | Assay Type | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| Spinal Cord Neurons | Neurite Outgrowth | 1 | 48 hours | Abolished BmK NSPK-induced neurite outgrowth | [1][4] |

| PC12 | Neurite Outgrowth | 1 | 4 hours | Inhibited NGF-induced neurite outgrowth | [1][4] |

| Pancreatic Cancer (Mia PaCa2) | Migration | Not specified | Not specified | Reduced migratory ability towards dorsal root ganglia | [6] |

| Ewing Sarcoma (SK-ES-1) | Proliferation | 0.1 - 15 | 72 hours | Reduced cell proliferation (IC50 = 1.13 µM) | [7] |

| Ewing Sarcoma (RD-ES) | Proliferation | 1 - 15 | 72 hours | Reduced cell proliferation (IC50 = 1.94 µM) | [7] |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

-

Reagent: this compound powder, DMSO (cell culture grade)

-

Procedure:

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 275.3 g/mol ), dissolve 2.753 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Cell Proliferation (Viability) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions. The WST-1 assay is used here as an example.

-

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound stock solution

-

WST-1 reagent

-

Microplate reader

-

-

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 0.01 to 20 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

-

Cell Migration Assay (Scratch-Wound Assay)

This assay is suitable for assessing the effect of this compound on cell migration.

-

Materials:

-

Cells of interest

-

Complete culture medium

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a cell scraper

-

Microscope with a camera

-

-

Protocol:

-

Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

-

Gently wash the wells with serum-free medium to remove detached cells.

-

Replace the medium with fresh complete medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

-

Measure the width of the scratch at different points for each condition and time point to quantify the rate of cell migration.

-

Neurite Outgrowth Assay (PC12 Cells)

This protocol describes the induction and inhibition of neurite outgrowth in PC12 cells.

-

Materials:

-

PC12 cells

-

Complete culture medium for PC12 cells (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

-

Differentiation medium (low serum, e.g., 1% horse serum)

-

Nerve Growth Factor (NGF)

-

Collagen-coated culture plates

-

This compound stock solution

-

Microscope with a camera

-

-

Protocol:

-

Seed PC12 cells on collagen-coated plates at a low density (e.g., 1 x 10^4 cells/cm²) in complete medium.

-

After 24 hours, replace the medium with differentiation medium.

-

To induce neurite outgrowth, add NGF to the medium at an optimal concentration (e.g., 50 ng/mL).

-

To test the inhibitory effect of this compound, pre-treat the cells with various concentrations of the compound for 1-2 hours before adding NGF. Include a vehicle control.

-

Incubate the cells for 24-72 hours.

-

Capture images of the cells using a phase-contrast microscope.

-

Quantify neurite outgrowth by counting the percentage of cells with neurites longer than the cell body diameter and/or measuring the length of the longest neurite per cell.

-

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Materials:

-

Cells of interest

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in culture plates and treat with the desired concentrations of this compound for the appropriate duration to induce apoptosis. Include untreated and vehicle controls.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Safety and Handling

This compound is for research use only and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

- 1. benchchem.com [benchchem.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. PC12 neurite outgrowth and survival assays [bio-protocol.org]

- 5. m.youtube.com [m.youtube.com]

- 6. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]

- 7. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

GW441756: In Vivo Administration and Dosage Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration and dosage of GW441756, a potent and selective inhibitor of the Tropomyosin receptor kinase A (TrkA). The information is intended to guide researchers in designing and executing preclinical studies involving this compound.

Mechanism of Action

GW441756 is a small molecule inhibitor that specifically targets the ATP-binding site of the TrkA receptor tyrosine kinase, with a reported IC50 of 2 nM[1]. TrkA is the high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for neuronal survival, differentiation, and pain signaling[2]. Dysregulation of the NGF-TrkA pathway has been implicated in various pathological conditions, including neurodegenerative diseases, cancer, and chronic pain[2][3].

By inhibiting TrkA phosphorylation, GW441756 effectively blocks these downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cell types dependent on NGF-TrkA signaling[1].

Signaling Pathway of NGF-TrkA and Inhibition by GW441756

Caption: NGF-TrkA signaling pathway and the inhibitory action of GW441756.

In Vivo Administration Data

Currently, detailed in vivo administration and dosage data for GW441756 in the public domain is limited. The following table summarizes the available data from a study in a transgenic mouse model of Alzheimer's disease.

| Parameter | Details | Reference |

| Animal Model | PDAPP (J20) transgenic mice (a model for Alzheimer's disease) | [1] |

| Dosage | 10 mg/kg/day | [1] |

| Administration Route | Subcutaneous (Sub-Q) injection | [1] |

| Vehicle | DMSO | [1] |

| Treatment Duration | 5 days | [1] |

| Observed Effects | Increased levels of sAβPPα and an increased sAβPPα to Aβ42 ratio in the hippocampus. | [1] |

Experimental Protocols

Preparation of GW441756 Formulation for In Vivo Administration

The following protocol is a general guideline for preparing a GW441756 solution for in vivo use, based on solubility information from suppliers. Researchers should optimize the formulation based on their specific experimental needs and animal model.

Materials:

-

GW441756 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile, pyrogen-free vials and syringes

Protocol:

-

Prepare a Stock Solution:

-

Dissolve GW441756 powder in DMSO to create a concentrated stock solution. For example, a 20.8 mg/mL stock solution can be prepared.

-

-

Formulation Steps (for a 1 mL working solution):

-

To 100 µL of the GW441756 stock solution in DMSO, add 400 µL of PEG300.

-

Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 to the mixture.

-

Mix again until the solution is clear.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Mix thoroughly to ensure a homogenous solution.

-

-

Final Concentration:

-

This protocol yields a final GW441756 concentration of 2.08 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

-

Administration:

-

The prepared solution should be administered immediately. If not for immediate use, storage conditions should be validated.

-

The volume to be injected will depend on the animal's weight and the desired dose (e.g., for a 10 mg/kg dose in a 25g mouse, the injection volume of a 2.08 mg/mL solution would be approximately 120 µL).

-

Workflow for In Vivo Formulation Preparation

Caption: Step-by-step workflow for preparing GW441756 for in vivo administration.

In Vivo Study in an Alzheimer's Disease Mouse Model

This protocol is based on the study conducted by Zhang et al. (2014)[1].

Animal Model:

-

PDAPP (J20) transgenic mice, 6-6.5 months old.

Treatment Groups:

-

Control Group: Administered with the vehicle (DMSO) only.

-

Treatment Group: Administered with GW441756.

Dosing and Administration:

-

Dosage: 10 mg/kg of GW441756.

-

Formulation: As described in section 3.1, or dissolved in DMSO.

-

Route of Administration: Subcutaneous injection.

-

Frequency and Duration: Once daily for 5 consecutive days.

Endpoint Measurement:

-

Sample Collection: 2 hours after the final injection, mice are sacrificed.

-

Tissue Processing: The hippocampus is dissected and homogenized.

-

Biochemical Analysis:

-

Levels of soluble amyloid-beta precursor protein alpha (sAβPPα) are measured using AlphaLISA.

-

Levels of amyloid-beta 40 (Aβ40) and 42 (Aβ42) are quantified by ELISA.

-

Experimental Workflow for Alzheimer's Disease Model Study

Caption: Workflow of the in vivo study of GW441756 in an Alzheimer's disease mouse model.

Potential In Vivo Applications in Other Research Areas

-

Oncology: The NGF-TrkA signaling pathway has been implicated in the proliferation and survival of various cancer cells, including those of prostate, breast, and pancreatic origin. In vitro studies have shown that GW441756 can reduce proliferation and induce apoptosis in cancer cell lines[3]. Therefore, GW441756 could be investigated in in vivo cancer models, such as xenograft studies, to assess its anti-tumor efficacy.

-

Pain Research: NGF is a key mediator of inflammatory and neuropathic pain. Inhibition of TrkA signaling is a validated strategy for analgesia. GW441756 could be evaluated in various animal models of pain, such as the formalin test, carrageenan-induced paw edema, or models of neuropathic pain (e.g., chronic constriction injury).

Researchers investigating these applications would need to perform dose-ranging studies to determine the optimal dosage and administration route for their specific model.

Safety and Handling

GW441756 is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: GW441756 in Neuroblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GW441756, a potent and specific inhibitor of Tropomyosin receptor kinase A (TrkA), in the context of neuroblastoma cell line research. This document includes a summary of its effects, relevant quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Introduction

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, exhibits a range of clinical behaviors. The expression of TrkA is often associated with a more favorable prognosis, as its activation by its ligand, Nerve Growth Factor (NGF), can lead to cell differentiation or apoptosis. GW441756, with a half-maximal inhibitory concentration (IC50) of 2 nM for TrkA, serves as a valuable tool to probe the therapeutic potential of TrkA inhibition in neuroblastoma models. Inhibition of TrkA signaling by GW441756 has been shown to suppress TrkA-dependent cellular processes and can modulate apoptosis in neuroblastoma cell lines.

Quantitative Data Summary

While specific IC50 values for GW441756 in a wide range of neuroblastoma cell lines are not extensively published, data from related pediatric cancer cell lines, such as Ewing Sarcoma, provide a valuable reference for its anti-proliferative effects.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time (hours) | Reference |

| SK-ES-1 | Ewing Sarcoma | Cell Proliferation | 1.13 | 72 | [1] |

| RD-ES | Ewing Sarcoma | Cell Proliferation | 1.94 | 72 | [1] |

| TrkA SH-SY5Y | Neuroblastoma | TRAIL-induced Apoptosis | - | - | [2] |

Note: The study on TrkA SH-SY5Y cells demonstrated a significant, though not quantified with an IC50, inhibition of TRAIL-induced apoptosis by GW441756[2].

Signaling Pathways

NGF-TrkA Signaling and its Inhibition by GW441756

Nerve Growth Factor (NGF) binding to its receptor TrkA initiates a signaling cascade that can lead to either cell survival and differentiation or, under certain cellular contexts, apoptosis. In some neuroblastoma cells, TrkA signaling, particularly in the absence of NGF, can promote a p53-dependent apoptotic pathway. GW441756 acts by blocking the ATP-binding site of the TrkA kinase domain, thereby inhibiting its autophosphorylation and the subsequent downstream signaling events that lead to apoptosis.

Caption: NGF-TrkA signaling pathway and its inhibition by GW441756, leading to apoptosis.

Experimental Workflow for Assessing GW441756 Efficacy

The following diagram outlines a typical workflow for evaluating the effects of GW441756 on neuroblastoma cell lines.

Caption: Experimental workflow for evaluating GW441756 in neuroblastoma cells.

Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is for determining the effect of GW441756 on the viability of neuroblastoma cells.

Materials:

-

Neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2))

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

GW441756 (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

Prepare serial dilutions of GW441756 in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest GW441756 concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GW441756 or vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay using TUNEL Staining

This protocol is for the detection of apoptosis (DNA fragmentation) in neuroblastoma cells treated with GW441756.

Materials:

-

Neuroblastoma cells cultured on coverslips in a 24-well plate

-

GW441756

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

-

In Situ Cell Death Detection Kit, Fluorescein (TUNEL kit)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Seed neuroblastoma cells on sterile coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with the desired concentration of GW441756 (and a vehicle control) for the chosen duration (e.g., 24 or 48 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 1 hour at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells twice with PBS.

-

Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) for 1 hour at 37°C in a humidified chamber in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells, and blue fluorescence indicates the total number of cells (DAPI-stained nuclei).

-

Quantify the percentage of apoptotic cells by counting the number of green-fluorescent cells relative to the total number of blue-fluorescent cells in several random fields.

Conclusion

GW441756 is a valuable research tool for investigating the role of TrkA signaling in neuroblastoma. The provided protocols and data serve as a starting point for researchers to explore the anti-cancer potential of TrkA inhibition in various neuroblastoma cell line models. Further studies are warranted to establish definitive IC50 values in a broader panel of neuroblastoma cell lines and to further elucidate the downstream signaling pathways affected by GW441756.

References

Application of GW441756 in Ewing Sarcoma Research: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of GW441756, a selective inhibitor of Tropomyosin receptor kinase A (TrkA), in the context of Ewing sarcoma research. The provided data and protocols are compiled from published research to facilitate further investigation into the therapeutic potential of TrkA inhibition in this aggressive pediatric cancer.

Introduction to GW441756 and Ewing Sarcoma

Ewing sarcoma is a rare and aggressive cancer that primarily affects children and young adults, developing in bones or soft tissues.[1] The disease is characterized by chromosomal translocations, most commonly resulting in the EWS-FLI1 fusion protein, which drives tumor growth.[1] Recent research has highlighted the role of neurotrophic signaling pathways in Ewing sarcoma pathogenesis. Neurotrophins, such as Nerve Growth Factor (NGF), and their corresponding receptors, like TrkA, are expressed in Ewing sarcoma tumors and have been implicated in cell proliferation and survival.[1]

GW441756 is a potent and selective small molecule inhibitor of TrkA.[2] By blocking the kinase activity of TrkA, GW441756 disrupts downstream signaling cascades that are crucial for cancer cell growth and survival.[1] This makes it a valuable tool for investigating the role of the NGF-TrkA axis in Ewing sarcoma and a potential candidate for targeted therapeutic strategies.

Quantitative Data Summary

The inhibitory effects of GW441756 on the proliferation of Ewing sarcoma cell lines have been quantified, demonstrating its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Drug | IC50 (µM) | Citation |

| SK-ES-1 | GW441756 | 1.13 | [1] |

| RD-ES | GW441756 | 1.94 | [1] |

These values indicate that GW441756 effectively reduces the proliferation of Ewing sarcoma cells at low micromolar concentrations.

Signaling Pathway

GW441756 exerts its effects by inhibiting the TrkA receptor, which is activated by its ligand, Nerve Growth Factor (NGF). This inhibition disrupts major downstream signaling pathways that are critical for cell growth and survival, including the Phosphoinositide 3-kinase (PI3K), Mitogen-activated protein kinase (MAPK), and Phospholipase C-gamma (PLCγ) pathways.[1]

Caption: GW441756 inhibits the NGF-activated TrkA signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of GW441756 on Ewing sarcoma cells. These are based on standard laboratory procedures and should be adapted and optimized for specific experimental conditions.

Ewing Sarcoma Cell Culture

This protocol outlines the basic steps for maintaining and propagating Ewing sarcoma cell lines such as SK-ES-1 and RD-ES.

Materials:

-

Ewing sarcoma cell lines (e.g., SK-ES-1, RD-ES)

-

Complete growth medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks, plates, and other sterile plasticware

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Maintain cells in T-75 flasks in a 37°C, 5% CO2 humidified incubator.

-

Monitor cell growth daily and subculture when they reach 80-90% confluency.

-

To subculture, aspirate the old medium and wash the cells once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 5-7 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new flask containing pre-warmed complete growth medium.

-

Return the flask to the incubator.

Preparation of GW441756 Stock Solution

Proper preparation and storage of GW441756 are crucial for maintaining its activity.

Materials:

-

GW441756 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the manufacturer's instructions, dissolve GW441756 powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[3]

-

Briefly vortex or sonicate if necessary to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C.[3]

-

For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This assay is used to determine the effect of GW441756 on the viability and proliferation of Ewing sarcoma cells.

Materials:

-

Ewing sarcoma cells

-

Complete growth medium

-